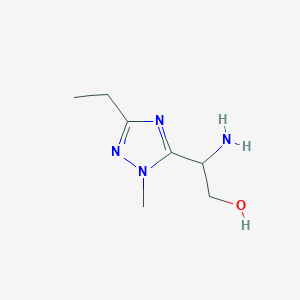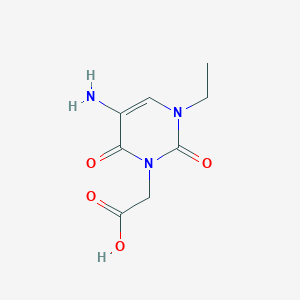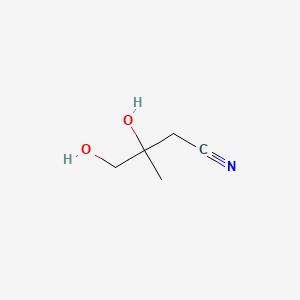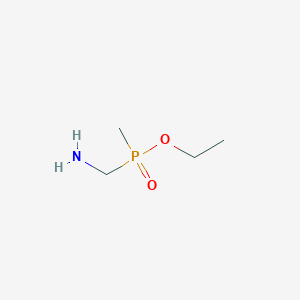
Ethyl (aminomethyl)methylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (aminomethyl)(methyl)phosphinate is an organophosphorus compound that contains a phosphinate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (aminomethyl)(methyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of ethyl phosphinate with formaldehyde and an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of ethyl (aminomethyl)(methyl)phosphinate often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (aminomethyl)(methyl)phosphinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphinate oxides.
Reduction: Reduction reactions can convert it into different phosphinate derivatives.
Substitution: It can participate in substitution reactions where the aminomethyl or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields phosphinate oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Ethyl (aminomethyl)(methyl)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of various industrial chemicals and materials, including flame retardants and plasticizers
Wirkmechanismus
The mechanism of action of ethyl (aminomethyl)(methyl)phosphinate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include phosphorylation or dephosphorylation reactions, which are crucial in many biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ethyl (aminomethyl)(methyl)phosphinate include:
- Methyl (aminomethyl)(methyl)phosphinate
- Ethyl (aminomethyl)(ethyl)phosphinate
- Dimethyl (aminomethyl)phosphinate
Uniqueness
Ethyl (aminomethyl)(methyl)phosphinate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
89175-75-7 |
|---|---|
Molekularformel |
C4H12NO2P |
Molekulargewicht |
137.12 g/mol |
IUPAC-Name |
[ethoxy(methyl)phosphoryl]methanamine |
InChI |
InChI=1S/C4H12NO2P/c1-3-7-8(2,6)4-5/h3-5H2,1-2H3 |
InChI-Schlüssel |
BGYJRBZDCNEDMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13542750.png)

![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13542770.png)
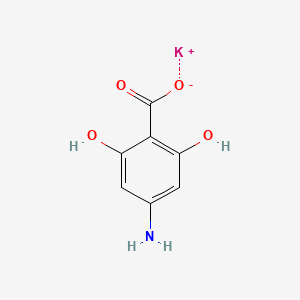
![{2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride](/img/structure/B13542780.png)
